molecular formula C19H15ClN2O3 B289276 N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide

N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide

Cat. No. B289276
M. Wt: 354.8 g/mol
InChI Key: WKTGHUUMBYHXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide, also known as CTK7A, is a synthetic compound that belongs to the class of furamide derivatives. It has gained attention in the scientific community due to its potential applications in the field of cancer research.

Mechanism of Action

N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide exerts its anti-cancer activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, resulting in ER stress and activation of the unfolded protein response (UPR). The UPR triggers apoptosis in cancer cells by activating the caspase cascade and inducing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been reported to inhibit the growth of cancer cells by targeting the Akt/mTOR signaling pathway. In addition, N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide is a synthetic compound that can be easily synthesized in the lab. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further research. However, the mechanism of action of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several potential future directions for the research on N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide. One direction is to further investigate the mechanism of action of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide and its molecular targets. Another direction is to evaluate the anti-cancer activity of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide in animal models and clinical trials. Additionally, the development of analogs and derivatives of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide may lead to the discovery of more potent and selective anti-cancer agents.

Synthesis Methods

The synthesis of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide involves the reaction of 4-chloro-2-aminobenzoic acid with 2-toluidine in the presence of thionyl chloride to form 4-chloro-2-(2-toluidinocarbonyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide.

Scientific Research Applications

N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has also been reported to inhibit the growth of cancer cells by targeting the Akt/mTOR signaling pathway.

properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-[4-chloro-2-[(2-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-12-5-2-3-6-15(12)21-18(23)14-11-13(20)8-9-16(14)22-19(24)17-7-4-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

WKTGHUUMBYHXSJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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